5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole
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Description
The compound “5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole” is a complex organic molecule. It contains several functional groups, including a pyrrolidin-2-yl group, a 1,2,4-oxadiazole group, and methoxyphenyl groups . The 3,4-dimethoxyphenyl group is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of several functional groups. The 3,4-dimethoxyphenyl group is a derivative of phenyl group with two methoxy (OCH3) substituents at the 3 and 4 positions . The pyrrolidin-2-yl group is a five-membered ring with one nitrogen atom . The 1,2,4-oxadiazole group is a heterocyclic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the conditions and the reactants used. For instance, the pyrrolidine ring in the molecule could undergo various reactions due to its reactivity . The oxadiazole ring could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of the methoxy groups could influence its solubility in various solvents . The pyrrolidin-2-yl and 1,2,4-oxadiazole groups could also influence its reactivity .Future Directions
The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its reactions with other compounds. Given the wide range of activities exhibited by similar compounds, it could be a promising candidate for further study .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-28-17-9-7-16(8-10-17)22-24-23(31-25-22)18-5-4-12-26(18)21(27)14-15-6-11-19(29-2)20(13-15)30-3/h6-11,13,18H,4-5,12,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTKZCQLYWMHDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)CC4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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